Cyclopentyl 4-nitrobenzene-1-sulfonate
Description
Cyclopentyl 4-nitrobenzene-1-sulfonate is a sulfonate ester characterized by a para-nitro-substituted benzene ring linked to a sulfonate group esterified with a cyclopentyl moiety. The nitro group at the para position exerts a strong electron-withdrawing effect, enhancing the sulfonate’s leaving group ability in nucleophilic substitution reactions. The cyclopentyl group introduces steric bulk, which may influence reactivity, solubility, and thermal stability.
Properties
CAS No. |
55215-10-6 |
|---|---|
Molecular Formula |
C11H13NO5S |
Molecular Weight |
271.29 g/mol |
IUPAC Name |
cyclopentyl 4-nitrobenzenesulfonate |
InChI |
InChI=1S/C11H13NO5S/c13-12(14)9-5-7-11(8-6-9)18(15,16)17-10-3-1-2-4-10/h5-8,10H,1-4H2 |
InChI Key |
LGVAFNFAAYNZGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl 4-nitrobenzene-1-sulfonate typically involves the nitration of cyclopentylbenzene followed by sulfonation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group to the benzene ring. The sulfonation step involves treating the nitro-substituted cyclopentylbenzene with sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl 4-nitrobenzene-1-sulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenolic compounds.
Electrophilic Aromatic Substitution: The nitro group can direct electrophilic substitution reactions to the meta position on the benzene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Electrophilic Aromatic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst like iron(III) chloride.
Major Products Formed
Nucleophilic Substitution: Phenolic derivatives.
Electrophilic Aromatic Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Cyclopentyl 4-nitrobenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions due to its sulfonate group.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Cyclopentyl 4-nitrobenzene-1-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The sulfonate group can form strong ionic interactions with positively charged amino acid residues in proteins, while the nitro group can participate in redox reactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Considerations and Contradictions
- Steric vs. Electronic Effects : The cyclopentyl group’s steric bulk may reduce reactivity in some contexts, but the nitro group’s electron-withdrawing nature compensates by enhancing leaving group ability.
- Stability Trade-offs : Cyclopentyl sulfonates may exhibit lower thermal stability than tert-butyl analogs but higher stability than nitrogen-linked cyclopentylamines .
- Synthetic Challenges : Regioselectivity and yield optimization are critical, as seen in purine syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
